molecular formula C12H7IN2O2 B8334144 6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Cat. No. B8334144
M. Wt: 338.10 g/mol
InChI Key: SMEGBGKFGNNZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H7IN2O2 and its molecular weight is 338.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H7IN2O2

Molecular Weight

338.10 g/mol

IUPAC Name

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H7IN2O2/c13-10-8(7-4-2-1-3-5-7)9-11(16)14-6-15-12(9)17-10/h1-6H,(H,14,15,16)

InChI Key

SMEGBGKFGNNZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 162 (1.0 g, 4.7 mmol) was dissolved in dichloroethane (50 mL) and CH3CN (50 mL) and NIS (1.7 g, 7.1 mmol) was added. The flask was equipped with a reflux condenser and the mixture was heated at reflux for 24 h. After cooling to rt and concentration, the crude reaction mixture was taken up in EtOAc and water. K2CO3 was added to raise the pH of the aqueous phase. After removal of the organic phase, the aqueous phase was extracted several times with EtOAc. The organics were then dried over Na2SO4 and concentrated to a brown oil. Flash chromatography (SiO2, gradient eluent: 25% EtOAc/Hexanes to 100% EtOAc) afforded 163 as a pale yellow solid (83% total yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
83%

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